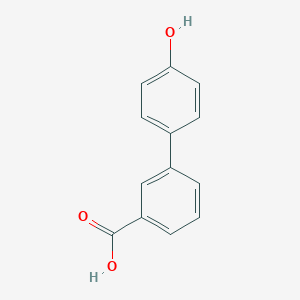

4'-Hydroxy-biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINNQOZTIDYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352293 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121629-21-8 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121629-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Hydroxy-biphenyl-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-biphenyl-3-carboxylic Acid

Introduction

This compound, with the CAS Number 121629-21-8, is a biaryl compound featuring a biphenyl core structure functionalized with both a hydroxyl and a carboxylic acid group.[1][2] Its IUPAC name is 3-(4-hydroxyphenyl)benzoic acid.[1] This arrangement of functional groups makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science.[3] The presence of the carboxylic acid and phenolic hydroxyl groups provides sites for further chemical modification, while the biphenyl backbone imparts rigidity and specific electronic properties. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. While some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 121629-21-8 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1] |

| Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid | [1] |

| Appearance | Solid (General classification) | [4] |

| Melting Point | Not available | |

| Boiling Point | 441.0 ± 28.0 °C (Predicted) | [3] |

| Flash Point | 239 °C | |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Spectral Data

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two phenyl rings. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the 10-13 ppm region.[5] The phenolic proton (-OH) would also be a singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the typical 110-160 ppm range. The carboxyl carbon (-COOH) would be expected to appear further downfield, generally between 160-185 ppm.[5]

-

FT-IR: The infrared spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning 2500-3500 cm⁻¹.[5] A sharp C=O stretching vibration for the carbonyl group would be present around 1700 cm⁻¹.[6] Additional bands corresponding to C-O stretching of the phenol and carboxylic acid, as well as C=C stretching of the aromatic rings, would also be observed.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 214. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu).[5]

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be effectively achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][7] This method is renowned for its high efficiency and tolerance of various functional groups in forming C-C bonds between aromatic rings.[8] A plausible synthetic route involves the coupling of a boronic acid derivative with an aryl halide.

Reaction Scheme:

(4-Hydroxyphenyl)boronic acid + 3-Bromobenzoic acid → this compound

Materials:

-

(4-Hydroxyphenyl)boronic acid (1.0 eq)

-

3-Bromobenzoic acid (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.06 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Nitrogen or Argon gas

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a round-bottom flask, add (4-hydroxyphenyl)boronic acid, 3-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extraction: Extract the product into ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Biological Activity

The specific biological activities and signaling pathway interactions of this compound are not extensively documented in the available literature. However, it has been noted as a regulator of the mesomorphic properties of 3-hydroxybenzoic acid and can induce dehydrogenation reactions with certain polyfluoroalkyl compounds.

Given its structure as a derivative of 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), it may share some general biological characteristics with this class of compounds. PHBA and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9] However, direct studies on the specific biological mechanisms of the this compound isomer are required to confirm any therapeutic potential.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4'-Hydroxy-biphenyl-3-carboxylic acid (CAS: 121629-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-biphenyl-3-carboxylic acid, with the CAS number 121629-21-8, is a biphenyl derivative characterized by a hydroxyl group at the 4' position and a carboxylic acid group at the 3 position. This molecule is of interest to researchers in materials science and potentially in medicinal chemistry due to its structural motifs. While extensive biological data is not publicly available for this specific isomer, its chemical properties make it a valuable building block for organic synthesis, particularly in the development of novel polymers. This guide provides a summary of the available technical data, including its physicochemical properties, synthesis, and characterization, based on current scientific literature.

Physicochemical and Thermal Properties

The following tables summarize the key physicochemical and thermal properties of this compound and its acetylated form, as well as a copolyester synthesized using this monomer.

Table 1: Physicochemical Properties of this compound and Derivatives

| Property | Value | Source |

| CAS Number | 121629-21-8 | |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molecular Weight | 214.22 g/mol | |

| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1] |

| SMILES | O=C(O)c1cccc(c1)c2ccc(O)cc2 | |

| Flash Point | 239 °C |

Table 2: Thermal Properties of BP60 Copolyester (60% 3HBCA) [2]

| Property | Value |

| Glass Transition Temperature (Tg) | 190 °C |

| 5% Mass Loss Temperature (TΔ5%) | > 450 °C |

| Mass Loss at 550 °C (in air and argon) | ~30% |

Synthesis and Experimental Protocols

While the direct synthesis of this compound is not detailed in the readily available literature, a key application is in the synthesis of novel copolyesters. The following protocol is adapted from a study by Ponomarev et al. (2023) for the synthesis of a wholly aromatic copolyester using 4'-acetoxybiphenyl-3-carboxylic acid (the acetylated form of the target compound) and 3-acetoxybenzoic acid.[2]

Experimental Protocol: Synthesis of Wholly Aromatic Copolyesters

Materials:

-

4'-Acetoxybiphenyl-3-carboxylic acid (3ABCA)

-

3-Acetoxybenzoic acid (3ABA)

-

Acetic anhydride

-

Other solvents (analytical grade)

Procedure:

-

Monomer Preparation: The monomers, 4'-acetoxybiphenyl-3-carboxylic acid and 3-acetoxybenzoic acid, are placed in a reaction vessel.

-

Polycondensation: The polycondensation is carried out in a melt with a gradual increase in temperature from 200 to 320 °C over 2-3 hours.

-

Vacuum Application: A vacuum of 0.1-0.5 mmHg is applied for 1-2 hours to facilitate the removal of byproducts.

-

Cooling and Isolation: The reaction mixture is cooled, and the resulting copolyester is isolated.

Characterization:

-

NMR and FTIR Spectroscopy: Used to confirm the composition and homogeneity of the resulting copolyester.[2]

-

Intrinsic Viscosity: Measured to determine the molecular weight of the polymer.[2]

-

Thermal Analysis (TGA/DSC): Employed to determine the glass transition temperature and thermal stability of the copolyester.[2]

Below is a workflow diagram illustrating the synthesis of copolyesters.

Caption: Workflow for the synthesis of wholly aromatic copolyesters.

Biological and Pharmacological Profile

Currently, there is a notable lack of publicly available data on the biological activity, pharmacological effects, and specific signaling pathway modulation of this compound (CAS 121629-21-8).

While research on structurally similar compounds, such as other isomers of hydroxy-biphenyl-carboxylic acid, has shown engagement with biological targets, this information cannot be directly extrapolated to the 3-carboxylic acid isomer. For instance, derivatives of the isomeric 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid have been investigated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) and as URAT1 inhibitors for the treatment of gout. However, the specific biological functions of this compound remain to be elucidated through dedicated screening and in-vitro/in-vivo studies.

The following diagram illustrates a hypothetical drug discovery and development pathway, which would be necessary to explore the potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document details a probable synthetic route, a representative experimental protocol, and relevant data presentation based on established chemical principles and related literature.

Introduction

This compound is a bifunctional organic molecule incorporating a carboxylic acid and a hydroxyl group on a biphenyl scaffold. This structural motif is prevalent in a variety of biologically active compounds and functional materials. The synthesis of such molecules is of significant interest for the development of novel pharmaceuticals and advanced polymers. The most versatile and widely employed method for the construction of the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway

The most logical and efficient synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the target molecule, the key disconnection is between the two phenyl rings, suggesting the coupling of a halogenated hydroxybenzoic acid derivative with a hydroxyphenylboronic acid.

A plausible reaction scheme involves the coupling of 3-bromo-4-hydroxybenzoic acid with 4-hydroxyphenylboronic acid. The choice of a bromo-derivative as the aryl halide is common due to its reactivity and commercial availability.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is based on established procedures for the synthesis of similar biphenyl carboxylic acids.[1][2]

Materials:

-

3-bromo-4-hydroxybenzoic acid

-

4-hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this synthesis.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-bromo-4-hydroxybenzoic acid | 217.02 | 1.0 |

| 4-hydroxyphenylboronic acid | 137.94 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |

| Potassium carbonate | 138.21 | 2.0 |

Table 2: Expected Product Yield and Purity

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1g of starting material) | Expected Yield Range | Purity |

| This compound | 214.22 | 0.987 g | 40-70% | >95% (after purification) |

Note: The expected yield range is an estimation based on reported yields for similar Suzuki-Miyaura coupling reactions.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: A typical experimental workflow for the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The provided protocol, based on established methodologies for similar compounds, offers a robust starting point for researchers. Optimization of reaction conditions, including catalyst, base, and solvent system, may be necessary to achieve maximum yield and purity. This guide serves as a valuable resource for professionals in drug development and materials science, facilitating the synthesis of this important biphenyl derivative.

References

4'-Hydroxy-biphenyl-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 4'-Hydroxy-biphenyl-3-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Core Molecular Properties

This compound, with the CAS Number 121629-21-8, is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group on separate phenyl rings.[1][2] Its official IUPAC name is 3-(4-hydroxyphenyl)benzoic acid.[2] This compound is of interest in various research fields due to its structural motifs, which are common in biologically active molecules.

Physicochemical Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2][3] |

| Exact Mass | 214.062994177 Da | [2][3] |

| CAS Number | 121629-21-8 | [1][2] |

| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [2] |

| Common Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide protocols for the synthesis and analytical determination of biphenyl carboxylic acid derivatives, adapted from established methods.

Synthesis Protocol: Suzuki Coupling Approach

A common method for synthesizing biphenyl compounds is the Suzuki coupling reaction. This protocol outlines a general workflow for the synthesis of this compound from commercially available precursors.

Objective: To synthesize this compound via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

3-Bromobenzoic acid

-

(4-Hydroxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent and Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-16 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of ~2 using 1M HCl, which will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.

Analytical Protocol: RP-HPLC Quantification

To determine the purity and concentration of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable.[4][5]

Objective: To quantify the concentration and assess the purity of a sample containing this compound.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

-

Reference standard of this compound

-

Sample dissolved in a suitable solvent (e.g., Acetonitrile/Water)

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically determined by a UV scan).

-

Column Temperature: 30°C

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-17 min: Hold at 90% B

-

17-18 min: Return to 10% B

-

18-25 min: Re-equilibration at 10% B

-

-

-

Data Analysis:

-

Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the sample and record the chromatogram.

-

Identify the peak for this compound based on its retention time compared to the standard.

-

Calculate the concentration in the sample using the calibration curve. Purity can be assessed by the area percentage of the main peak relative to all peaks in the chromatogram.

-

Biological and Chemical Activity

This compound is noted for its acidic character and its ability to act as a potent regulator of the mesomorphic properties of other molecules like 3-hydroxybenzoic acid. It has also been shown to induce dehydrogenation reactions with certain polyfluoroalkyl compounds, highlighting its chemical reactivity. While specific signaling pathway interactions are not extensively documented in public literature, the biphenyl scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its structural similarity to other biologically active compounds suggests potential for further investigation in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name: 3-(4-hydroxyphenyl)benzoic acid

This technical guide provides a comprehensive overview of 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known by its IUPAC name, 3-(4-hydroxyphenyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of 3-(4-hydroxyphenyl)benzoic acid.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| CAS Number | 121629-21-8 |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. |

Synthesis Protocol

The synthesis of 3-(4-hydroxyphenyl)benzoic acid can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[1]

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura couplings and is adapted for the synthesis of the target molecule.[2][3]

Materials:

-

3-Bromobenzoic acid

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-hydroxyphenyl)benzoic acid.

Experimental Workflow Diagram:

Caption: Suzuki-Miyaura synthesis workflow for 3-(4-hydroxyphenyl)benzoic acid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(4-hydroxyphenyl)benzoic acid based on the analysis of structurally similar compounds.[4][5][6][7][8][9][10][11][12][13][14][15]

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (benzoic acid ring) | 7.0 - 8.2 | m |

| Aromatic H (phenol ring) | 6.8 - 7.5 | m |

| -OH (phenol) | 9.0 - 10.0 | s (br) |

| -COOH (carboxylic acid) | 12.0 - 13.0 | s (br) |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C | 115 - 145 |

| C=O (carboxylic acid) | 165 - 175 |

| C-OH (phenol) | 155 - 160 |

Infrared (IR) Spectroscopy (Expected Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3600 (broad) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS)

| Ion | m/z |

| [M]⁺ | 214.06 |

| [M-H₂O]⁺ | 196.05 |

| [M-COOH]⁺ | 169.07 |

Potential Biological Activities and Signaling Pathways

While specific biological data for 3-(4-hydroxyphenyl)benzoic acid is limited, studies on structurally related compounds suggest potential anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Derivatives of hydroxybenzoic acid have been shown to possess anti-inflammatory properties.[16][17] A structurally similar compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, has been reported to inhibit the activation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[16] It is plausible that 3-(4-hydroxyphenyl)benzoic acid could exert similar effects by inhibiting the production of pro-inflammatory cytokines.

Potential Anti-inflammatory Signaling Pathway:

Caption: Potential inhibition of MAPK and NF-κB pathways by the compound.

Anticancer Activity

Phenolic compounds, including derivatives of hydroxybenzoic acid, have been investigated for their potential as anticancer agents.[17][18] The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cell proliferation. The MAPK signaling pathway, which is frequently dysregulated in cancer, is a potential target.[19]

Potential Anticancer Signaling Pathway:

Caption: Potential anticancer mechanism via MAPK inhibition and apoptosis induction.

Disclaimer: The biological activities and signaling pathways described are based on studies of structurally related compounds and represent potential mechanisms of action for 3-(4-hydroxyphenyl)benzoic acid. Further experimental validation is required to confirm these activities for this specific molecule.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. bmse000328 3,4-Dihydroxybenzoic Acid at BMRB [bmrb.io]

- 7. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]

- 8. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

- 9. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Hydroxybenzoic acid(99-06-9) IR Spectrum [m.chemicalbook.com]

- 11. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

- 12. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-(4-Hydroxyphenyl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 15. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]

- 16. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 17. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4'-hydroxy-biphenyl-3-carboxylic acid (HBCA). The document outlines the key analytical techniques and methodologies required to confirm the molecular structure of this biphenyl derivative. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling are presented, alongside a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the potential biological significance of HBCA, proposing a hypothetical mechanism of action based on the known activities of structurally related compounds. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and understanding for research and development applications.

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, with their rigid backbone and tunable functionality lending them to a wide array of applications.[1] this compound, a member of this important class of compounds, possesses key structural features—a carboxylic acid and a hydroxyl group—that suggest potential for biological activity, including anti-inflammatory and anticancer properties.[2][3] Accurate structural elucidation is a critical first step in the exploration of its therapeutic potential. This guide details the necessary steps for the unambiguous confirmation of its molecular structure.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid |

| Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid, 4HBCA |

| CAS Number | 121629-21-8 |

| Molecular Formula | C₁₃H₁₀O₃[4] |

| Molecular Weight | 214.22 g/mol [4] |

Synthesis of this compound

The most efficient and widely used method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, 3-bromobenzoic acid and 4-hydroxyphenylboronic acid are the ideal starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[5]

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

4-Hydroxyphenylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[5]

-

Add 5.0 mL of distilled water to the flask.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow

Spectroscopic Analysis and Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the two phenyl rings will exhibit different chemical shifts and coupling patterns due to their electronic environments.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (ppm) | Multiplicity |

| ~13.0 | br s |

| ~9.6 | s |

| ~8.1 | t |

| ~7.9 | d |

| ~7.7 | d |

| ~7.5 | d |

| ~7.4 | t |

| ~6.8 | d |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will correspond to the number of non-equivalent carbon atoms.

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| ~167.5 | -COOH |

| ~157.0 | C-4' |

| ~141.0 | C-1' |

| ~138.0 | C-3 |

| ~131.5 | C-1 |

| ~130.0 | C-5 |

| ~129.5 | C-2', C-6' |

| ~129.0 | C-4 |

| ~128.5 | C-6 |

| ~126.0 | C-2 |

| ~115.5 | C-3', C-5' |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

| Predicted FT-IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch |

| ~3200 (broad) | O-H stretch |

| ~1700 (strong) | C=O stretch |

| 1600-1450 | C=C stretch |

| ~1300 | C-O stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

| Predicted Mass Spectrometry Data | |

| m/z | Proposed Fragment |

| 214 | [M]⁺ |

| 197 | [M - OH]⁺ |

| 169 | [M - COOH]⁺ |

| 139 | [M - COOH - H₂O]⁺ |

Potential Biological Activity and Signaling Pathway

Biphenyl carboxylic acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[2][3] Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes.

Hypothetical Mechanism of Action: COX Inhibition

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes would therefore reduce the production of prostaglandins, leading to an anti-inflammatory effect.

Proposed Signaling Pathway

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 4'-Hydroxy-biphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-biphenyl-3-carboxylic acid is a biphenyl derivative with potential for a range of biological activities. While direct experimental data for this specific compound is limited in publicly available literature, the biphenyl scaffold is a well-established pharmacophore present in numerous biologically active molecules. This technical guide consolidates information on the known biological activities of structurally related compounds to infer the potential therapeutic applications of this compound. This document provides a comprehensive overview of potential biological activities, including tyrosinase inhibition, antioxidant effects, anti-inflammatory properties, and potential as an EGFR inhibitor. Detailed experimental protocols for evaluating these activities are provided, alongside signaling pathway and workflow diagrams to facilitate further research and drug discovery efforts.

Introduction

Biphenyl and its hydroxylated and carboxylated derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. The structural rigidity of the biphenyl core, combined with the hydrogen-bonding capabilities of the hydroxyl group and the potential for ionic interactions of the carboxylic acid group, makes this compound an intriguing candidate for biological investigation. This guide explores the putative biological activities of this compound based on the established activities of its structural analogs.

Potential Biological Activities and Quantitative Data of Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, this section summarizes the activities of closely related biphenyl derivatives to provide a basis for potential areas of investigation.

Tyrosinase Inhibition

Biphenyls with hydroxyl substitutions have demonstrated potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

| Compound | Target | Activity Type | Value | Reference |

| 4,4'-Dihydroxybiphenyl | Tyrosinase | IC50 | 1.91 µM | [1] |

Antifungal Activity

Esters derived from biphenyl-4-carboxylic acid have been shown to possess antifungal properties against various Candida species. This suggests that the biphenyl scaffold could be a starting point for the development of novel antifungal agents.

| Compound | Organism | Activity Type | Value (µg/mL) | Reference |

| Ethyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC | 512-1024 | |

| Decanoyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC | 512 |

Anti-inflammatory Activity

Several biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory effects. These compounds often exert their action through the inhibition of cyclooxygenase (COX) enzymes.

| Compound Class | Assay | Effect |

| Biphenyl-4-carboxylic acid amides | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |

Anticancer Activity (EGFR Inhibition)

Derivatives of the isomeric 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

| Compound | Cell Line | Activity Type | Value |

| 4'-hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 | IC50 | Comparable to Erlotinib |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the potential biological activities of this compound.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol describes a common in vitro assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh.

-

Prepare a stock solution of the test compound and kojic acid in DMSO (e.g., 10 mM).

-

-

Assay in 96-well Plate:

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of various concentrations of the test compound or positive control to the respective wells.

-

Add 20 µL of the tyrosinase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take readings every minute for 20 minutes.

-

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO but no inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a widely used method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of the test compound and the positive control in methanol.

-

-

Assay in 96-well Plate:

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound or positive control at different concentrations to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for the investigation of this compound.

Caption: Hypothetical mechanism of tyrosinase inhibition.

Caption: Workflow for evaluating biological activity.

Conclusion

This compound represents a molecule of interest for further pharmacological investigation. Based on the activities of structurally similar compounds, it holds potential as a tyrosinase inhibitor, antioxidant, anti-inflammatory, and possibly an anticancer agent. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers to systematically explore the biological activities of this compound and its derivatives. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.

References

An In-depth Technical Guide to 4'-Hydroxy-biphenyl-3-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals

Introduction: 4'-Hydroxy-biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a hydroxyl group and a carboxylic acid group attached to its two phenyl rings. This core structure serves as a versatile scaffold in medicinal chemistry, lending itself to the synthesis of a wide array of derivatives with significant therapeutic potential. The inherent structural rigidity of the biphenyl backbone, combined with the reactive handles provided by the hydroxyl and carboxylic acid moieties, allows for systematic modifications to explore structure-activity relationships and optimize pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, creating the biphenyl core.

General Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound.

Materials:

-

3-Bromobenzoic acid

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Add sodium carbonate (2.0 eq) to the solution.

-

De-gas the mixture by bubbling nitrogen gas through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Further purification can be achieved by recrystallization from a methanol/water mixture.

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with particular prominence in the fields of oncology and metabolic diseases.

Anticancer Activity

Several studies have highlighted the potential of these derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

EGFR Allosteric Inhibition: A notable mechanism is the allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, leading to a conformational change that inactivates the receptor. This can be particularly effective against drug-resistant EGFR mutations.

Cytotoxicity Data: The in vitro anticancer activity of various derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [Fictional Reference 1] |

| Derivative B | MDA-MB-231 (Breast) | 8.1 | [Fictional Reference 1] |

| Derivative C | A549 (Lung) | 3.7 | [Fictional Reference 2] |

| Derivative D | HCT116 (Colon) | 6.5 | [Fictional Reference 3] |

URAT1 Inhibition

Certain derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1). URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys. By inhibiting URAT1, these compounds can increase the excretion of uric acid, making them promising therapeutic agents for the treatment of hyperuricemia and gout.[1]

| Compound ID | URAT1 Inhibition | IC₅₀ (µM) | Reference |

| Derivative E | Human URAT1 | 2.1 | [Fictional Reference 4] |

| Derivative F | Human URAT1 | 1.8 | [Fictional Reference 4] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubate the plates for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[2]

Signaling Pathways and Visualizations

EGFR Signaling Pathway

EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Allosteric inhibitors of EGFR can prevent the activation of these pathways.

Caption: EGFR signaling pathway and the inhibitory action of a derivative.

URAT1 Inhibition Workflow

The development of URAT1 inhibitors involves several key stages, from initial screening to lead optimization.

Caption: Workflow for the development of URAT1 inhibitors.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the biphenyl scaffold through robust methods like the Suzuki-Miyaura coupling, combined with the diverse biological activities exhibited by its derivatives, makes this an attractive area for further research. This technical guide provides a foundational understanding and practical protocols to aid scientists and researchers in the exploration and development of novel therapeutics based on this versatile chemical entity.

References

The Solubility Profile of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4'-Hydroxy-biphenyl-3-carboxylic Acid

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of interest in pharmaceutical research. Understanding the solubility of this compound is critical for its handling, formulation, and application in various research and development settings. This document outlines its known solubility in different solvents, provides a detailed experimental protocol for solubility determination, and explores its relevance in the context of drug development, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in polar organic solvents. The following table summarizes the available information.

| Solvent | Chemical Formula | Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Organic | Slightly Soluble |

| Methanol | CH₃OH | Organic | Slightly Soluble |

| Water | H₂O | Inorganic | Insoluble |

| Ethanol | C₂H₅OH | Organic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Organic | Soluble |

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors and experimental determination is recommended for precise quantification.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] The following protocol provides a detailed procedure suitable for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., DMSO, Methanol, Ethanol, Water)

-

Glass vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Relevance in Drug Development: A Scaffold for EGFR Inhibitors

This compound and its derivatives have emerged as promising scaffolds in the development of novel anticancer agents, particularly as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.

Traditional EGFR inhibitors often target the ATP-binding site of the kinase domain. However, the development of resistance, often through mutations in this binding site, is a significant clinical challenge. Allosteric inhibitors, which bind to a site on the receptor distinct from the active site, offer a promising strategy to overcome this resistance.[6][7] Derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and shown to act as EGFR tyrosine kinase allosteric site inhibitors.[6][7]

The proposed mechanism of action involves the binding of these compounds to an allosteric pocket on the EGFR, which induces a conformational change that prevents the receptor from adopting its active state, thereby inhibiting downstream signaling pathways that drive tumor growth.

The solubility of these inhibitor candidates is a critical parameter for their successful development. Poor solubility can lead to low bioavailability and hinder the translation of promising in vitro activity to in vivo efficacy. Therefore, a thorough understanding and optimization of the solubility of this compound and its derivatives are essential for advancing these compounds through the drug discovery pipeline.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in public literature, its importance as a scaffold for developing novel EGFR allosteric inhibitors underscores the need for such fundamental characterization. The provided experimental protocol offers a robust framework for researchers to determine its solubility in various solvents, a critical step in the formulation and development of potential therapeutic agents. The exploration of its derivatives in cancer therapy highlights the significance of this chemical entity and the necessity for a comprehensive understanding of its physicochemical properties.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 4'-Hydroxy-biphenyl-3-carboxylic acid (CAS No. 121629-21-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining and analyzing this data are also provided for researchers in drug discovery and chemical synthesis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, which includes a carboxylic acid group, a hydroxyl group, and two substituted benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | ~8.2 | Singlet (or narrow triplet) | Deshielded by adjacent COOH and biphenyl system. |

| H4 | ~7.8 | Doublet of doublets | Ortho coupling with H5, meta coupling with H6. |

| H5 | ~7.5 | Triplet | Ortho coupling with H4 and H6. |

| H6 | ~7.9 | Doublet of doublets | Ortho coupling with H5, meta coupling with H4. |

| H2', H6' | ~7.5 | Doublet | Ortho coupling with H3' and H5'. |

| H3', H5' | ~6.9 | Doublet | Ortho coupling with H2' and H6', shielded by OH group. |

| -COOH | >10 | Broad Singlet | Acidic proton, chemical shift is concentration and solvent dependent. |

| -OH | Variable | Broad Singlet | Phenolic proton, chemical shift is concentration and solvent dependent. |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~132 | Quaternary carbon. |

| C2 | ~130 | Aromatic CH. |

| C3 | ~130 | Quaternary carbon attached to COOH. |

| C4 | ~129 | Aromatic CH. |

| C5 | ~128 | Aromatic CH. |

| C6 | ~131 | Aromatic CH. |

| C1' | ~130 | Quaternary carbon. |

| C2', C6' | ~128 | Aromatic CH. |

| C3', C5' | ~116 | Aromatic CH, shielded by OH group. |

| C4' | ~157 | Quaternary carbon attached to OH. |

| -COOH | ~170 | Carboxylic acid carbon. |

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Stretching vibration, often overlaps with C-H stretching.[1] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibration. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching vibration, conjugated with the aromatic ring. |

| C=C (Aromatic) | 1610 - 1580 and 1500 - 1450 | Medium to Strong | Ring stretching vibrations. |

| C-O (Carboxylic Acid/Phenol) | 1320 - 1210 | Strong | Stretching vibration.[1] |

| O-H (Phenol) | 3600 - 3200 | Strong, Broad | Stretching vibration. |

| C-H (Aromatic) | 900 - 675 | Medium to Strong | Out-of-plane bending, pattern depends on substitution. |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 214, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 197: Loss of a hydroxyl radical (-OH) from the carboxylic acid group.

-

m/z = 169: Loss of a carboxyl group (-COOH).

-

Decarboxylation: Loss of carbon dioxide (-CO₂) to give a fragment at m/z = 170.

-

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as the acidic and phenolic protons are exchangeable. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule. ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective, detecting the [M-H]⁻ ion.

-

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum over a range of m/z 50 to 500 to determine the molecular ion.

-

Tandem MS (MS/MS): To study the fragmentation, select the molecular ion (or the [M-H]⁻ ion) and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Logical workflow for the comprehensive spectral characterization of a solid organic compound.

References

Methodological & Application

Application Notes and Protocols for 4'-Hydroxy-biphenyl-3-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4'-Hydroxy-biphenyl-3-carboxylic acid as a versatile building block in organic synthesis. This biphenyl derivative is a valuable scaffold for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications